MI-nc (hydrochloride), with the chemical identifier 1934302-23-4, is a compound recognized for its role as a weak inhibitor of the menin-mixed lineage leukemia fusion protein interaction. This interaction is crucial in the pathology of acute leukemia, making MI-nc a significant compound in leukemia research. It is often utilized as a negative control in experiments involving MI-2, a more potent inhibitor of the same interaction. The inhibition of the menin-mixed lineage leukemia interaction can lead to apoptosis in cells expressing mixed lineage leukemia fusion proteins, highlighting its potential therapeutic implications .
MI-nc (hydrochloride) falls under the category of small molecule inhibitors and is classified primarily as an antineoplastic agent due to its effects on cancer cell lines. Its mechanism of action targets specific protein-protein interactions critical for oncogenesis, particularly in hematological malignancies .
The synthesis of MI-nc (hydrochloride) involves several key steps:
The molecular structure of MI-nc (hydrochloride) features a thieno[2,3-d]pyrimidine backbone with additional functional groups that enhance its biological activity. The compound's structural data includes:
MI-nc (hydrochloride) can participate in several chemical reactions:
The choice of reagents and conditions significantly influences the reaction outcomes and product yields .
The mechanism by which MI-nc (hydrochloride) exerts its effects involves:
The physical and chemical properties of MI-nc (hydrochloride) include:
These properties are crucial for handling and application in laboratory settings .
MI-nc (hydrochloride) has several scientific uses:
The Menin-MLL (Mixed Lineage Leukemia) protein-protein interaction represents a validated therapeutic target in acute leukemias driven by MLL gene rearrangements (MLL-r leukemias). These translocations occur in 5-10% of acute leukemias and generate oncogenic fusion proteins that depend on Menin binding for their leukemogenic activity. Menin serves as an essential scaffolding protein that anchors MLL fusion complexes to chromatin, facilitating aberrant histone modifications (e.g., H3K79 methylation by DOT1L) and transcriptional activation of pro-leukemic genes such as HOXA cluster genes and MEIS1 [4] [7].
MI-nc (hydrochloride) functions as a weak competitive inhibitor of the Menin-MLL interaction by targeting the Menin binding pocket normally occupied by MLL motifs. The Menin-MLL interface involves a bivalent binding mode where two distinct menin-binding motifs (MBM1: MLL4-15; MBM2: MLL23-43) engage a large central cavity on Menin (Kd = 6.8 nM for MLL4-43) [4]. Structural analyses reveal that potent inhibitors like MI-2 fill this pocket through extensive hydrophobic interactions and hydrogen bonding with key residues (Tyr276, Trp341). In contrast, MI-nc exhibits significantly reduced binding affinity (IC50 = 193 µM) due to its inability to establish critical interactions with the hydrophobic subpockets and hydrogen-bonding network required for high-affinity binding [2] [10]. This weak competitive displacement fails to disrupt Menin incorporation into high-molecular-weight chromatin complexes, thereby preserving MLL-fusion-mediated transcriptional activation in leukemia cells [7].
The bivalent nature of the Menin-MLL interaction poses a challenge for small-molecule inhibition. High-affinity inhibitors like VTP50469 achieve nanomolar potency by spanning both MBM1 and MBM2 interaction sites, forming hydrogen bonds with Tyr276 and Trp341 while exploiting π-cation interactions with Tyr319/Tyr323 [4] [7]. MI-nc’s chemical structure (6-ethyl-4-[4-(1,3,4-thiadiazol-2-yl)-1-piperazinyl]-thieno[2,3-d]pyrimidine dihydrochloride) lacks the extended pharmacophores necessary to engage these distal regions simultaneously [10]. Consequently, it demonstrates >1,000-fold lower efficacy than MI-2 in displacing the bivalent MLL4-43 fragment from Menin in fluorescence polarization assays. This deficiency underscores its inability to perturb the cooperative binding dynamics essential for Menin-MLL complex stability [4] [10].
Table 1: Inhibitory Potency of Menin-MLL Inhibitors
Compound | IC50 vs. MLL4-43 | Target Engagement | Cellular GI50 (MLL-r cells) |
---|---|---|---|
MI-nc | 193 µM | Weak competitive binding | >500 µM |
MI-2 | 0.45 µM | Full displacement | ~0.5 µM |
MI-503 | 33 nM | Complex disruption | 0.22 µM |
VTP50469 | <5 nM | Chromatin eviction | Low nM range |
Pharmacological profiling reveals stark potency differences between MI-nc and its structural analog MI-2. While MI-2 inhibits the Menin-MLL interaction with an IC50 of 0.45 µM in biochemical assays, MI-nc exhibits a dramatically higher IC50 of 193 µM – representing a >400-fold reduction in inhibitory activity [2] [10]. This divergence translates to functional cellular outcomes: MI-2 induces apoptosis in MLL-r leukemia cells at sub-micromolar concentrations (GI50 ~0.5 µM), whereas MI-nc fails to suppress proliferation or viability even at concentrations exceeding 500 µM [2]. The differential efficacy is conserved across diverse MLL fusion contexts, including MLL-AF4 (ALL) and MLL-AF9 (AML) models, confirming MI-nc’s universal lack of anti-leukemic activity relative to MI-2 [2] [10].
Owing to its minimal target engagement, MI-nc serves as a critical negative control in Menin-MLL inhibitor studies. Its matched molecular framework with MI-2 (sharing the thienopyrimidine core) enables isolation of on-target effects from off-target or scaffold-related phenotypes [10]. Key applications include:
Table 2: Functional Specificity of MI-nc as a Negative Control
Experimental Context | MI-2 Activity | MI-nc Activity | Interpretive Utility |
---|---|---|---|
MLL-r cell proliferation | GI50 = 0.22-0.52 µM | No inhibition at ≤500 µM | Confirms on-target cytotoxicity |
Menin-MLL complex displacement | Disrupts high-MW nuclear complexes | No disruption | Validates complex-specific effects |
HOXA9 transcript suppression | >80% reduction at 0.5 µM | No reduction | Links target binding to gene regulation |
In vivo leukemia progression | Delays progression in PDX models | No effect | Demonstrates therapeutic specificity |
Chemical Structures of Key Compounds
The piperazinyl-thienopyrimidine scaffold shared by MI-nc and MI-2 provides insights into critical pharmacophore elements for Menin inhibition. High-affinity inhibitors feature:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7